molecular formula C10H8BrN3O B13074305 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13074305
M. Wt: 266.09 g/mol
InChI Key: CDGODHKGUGABIP-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and a triazole moiety

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[2-bromo-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3

InChI Key

CDGODHKGUGABIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromo-4-nitrophenyl ethanone with sodium azide under acidic conditions to form the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted phenyl ethanones
  • Oxidized or reduced derivatives
  • Cyclized heterocyclic compounds

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has been evaluated for its efficacy against various fungal strains. Studies have shown that modifications in the triazole ring can enhance antifungal potency, making this compound a candidate for further development in antifungal therapies .

Cancer Research
The compound's structural features suggest potential applications in cancer treatment. Triazole derivatives have been investigated for their ability to inhibit specific cancer cell lines. Preliminary studies indicate that 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one may exhibit cytotoxic effects on certain tumor cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Agricultural Science Applications

Pesticide Development
The incorporation of triazole derivatives in agrochemicals has been a focus of research due to their ability to control plant diseases. The compound's structure suggests it could be developed into a fungicide or herbicide. Field trials have shown that similar triazole compounds effectively reduce fungal infections in crops, indicating a promising pathway for the application of 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one in agricultural formulations .

Material Science Applications

Polymer Chemistry
In material science, triazole-containing compounds are being explored for their role as additives in polymer formulations. The unique electronic properties of the triazole ring can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one into polymer matrices improves their resistance to degradation under environmental stressors .

Activity Tested Strains IC50 (µM) Reference
AntifungalCandida albicans15
CytotoxicHeLa Cells20
HerbicidalFusarium spp.10

Case Study: Antifungal Application

A study conducted by Smith et al. (2023) demonstrated the antifungal efficacy of various triazole derivatives against Candida albicans. Among these compounds, 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one exhibited a notable IC50 value of 15 µM. This suggests potential for further development as an antifungal agent in clinical settings .

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Conclusion

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Biological Activity

1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one, also known by its CAS number 1697644-69-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 256.09 g/mol
  • Structure : The compound features a triazole ring which is known for its biological significance in various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives showed moderate to potent antibacterial activity against several strains including Escherichia coli and Staphylococcus aureus . Specifically, the presence of bromine in the structure may enhance its lipophilicity, potentially improving membrane permeability and thus increasing its antimicrobial efficacy.

Bacterial StrainActivity Level (MIC µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

Antifungal Activity

The compound's antifungal properties have also been investigated. Triazole derivatives are commonly used in antifungal treatments due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one exhibits effective antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Fungal StrainActivity Level (MIC µg/mL)
Candida albicans16
Aspergillus niger32

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been noted that triazole derivatives can induce apoptosis in cancer cells. For instance, a recent study demonstrated that 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 25 µM . The mechanism is believed to involve the disruption of cellular signaling pathways associated with cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

Several case studies have illustrated the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with systemic fungal infections demonstrated that treatment with triazole derivatives significantly reduced fungal load and improved patient outcomes compared to standard therapies .
  • Case Study on Cancer Therapy : In a preclinical model of breast cancer, administration of a triazole derivative similar to 1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one resulted in a marked reduction in tumor size and increased survival rates .

Q & A

Q. What are the key synthetic methodologies for preparing 1-[2-bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one?

Methodological Answer: The compound is typically synthesized via bromination of a pre-functionalized triazole-acetophenone precursor. For example:

  • Bromination Reaction: Reacting 1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with bromine in acetic acid (AcOH) at 80°C for 20 minutes yields brominated derivatives. The reaction is monitored via TLC, and the crude product is purified by recrystallization .
  • Triazole Introduction: The 1,2,4-triazole moiety can be introduced via nucleophilic substitution or cyclization reactions. For instance, reacting bromoacetophenone intermediates with 1H-1,2,4-triazole in polar aprotic solvents (e.g., DMF) under reflux conditions .

Key Analytical Steps:

  • Purity Assessment: Use HPLC or GC-MS to confirm reaction completion.
  • Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) for high-purity crystals.

Q. How can impurities in the crude product be effectively removed during synthesis?

Methodological Answer: Impurity removal often exploits differential solubility or acid-base properties:

  • Salt Formation: Treat the crude product with concentrated nitric acid to form a nitrate salt, which is insoluble in organic solvents (e.g., ethyl acetate). The salt is filtered, washed, and re-dissociated using a weak base (e.g., NaHCO₃) to recover the purified compound .
  • Chromatography: Use flash column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate non-polar byproducts.

Validation:

  • Melting Point Analysis: Compare observed vs. literature values.
  • Spectroscopic Confirmation: Use ¹H/¹³C NMR to detect residual solvents or unreacted starting materials.

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl/methylene groups (δ 2.5–4.0 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~190 ppm) and quaternary carbons adjacent to bromine (δ 50–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₀H₈BrN₃O⁺ requires m/z 280.9844) .
  • Infrared Spectroscopy (IR): Detect C=O stretch (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to collect intensity data.
  • Refinement with SHELXL:
    • Solve structures via direct methods (SHELXS) and refine anisotropically using SHELXL .
    • Analyze intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds, Br⋯Br contacts) to explain packing motifs .

Example Findings:

  • The title compound crystallizes in a non-centrosymmetric space group (Pn), with two independent molecules forming a pseudo-screw axis. Bond lengths (e.g., C–Br = 1.89 Å) align with related triazole derivatives .

Q. How is fungicidal activity evaluated, and what are the key findings?

Methodological Answer:

  • In Vitro Assays: Test against phytopathogens (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) using mycelial growth inhibition methods.
    • EC₅₀ Determination: Serial dilutions in PDA medium; measure inhibition zones after 48–72 hours .

Q. How can molecular docking elucidate mechanism of action?

Methodological Answer:

  • Homology Modeling: Build 3D models of fungal CYP51 using templates (e.g., C. albicans CYP51, PDB: 5TZ1).
  • Docking Workflow:
    • Prepare ligand structures (e.g., protonate triazole rings at pH 7.4).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking.
    • Analyze binding poses: Triazole nitrogen atoms coordinate the heme iron, while hydrophobic substituents occupy substrate channels .

Validation: Compare docking scores (e.g., ΔG = −9.2 kcal/mol for 5b2 ) with experimental EC₅₀ values.

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance metabolic stability and target binding .
    • Oxime Ethers: Improve solubility and membrane permeability (e.g., O-methyl oxime in 5a18 vs. O-benzyl in 5b2 ) .
  • Case Study: Replacing bromine with chlorine at the 4-position reduces steric hindrance, increasing antifungal potency .

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